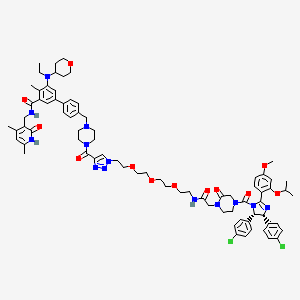

PROTAC EZH2 Degrader-2

Description

Properties

Molecular Formula |

C77H93Cl2N13O12 |

|---|---|

Molecular Weight |

1463.5 g/mol |

IUPAC Name |

5-[4-[[4-[1-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazole-4-carbonyl]piperazin-1-yl]methyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |

InChI |

InChI=1S/C77H93Cl2N13O12/c1-8-91(61-23-33-100-34-24-61)67-43-58(42-64(53(67)6)74(95)81-45-65-51(4)41-52(5)82-75(65)96)55-11-9-54(10-12-55)46-86-26-28-87(29-27-86)76(97)66-47-90(85-84-66)32-36-102-38-40-103-39-37-101-35-25-80-69(93)48-88-30-31-89(49-70(88)94)77(98)92-72(57-15-19-60(79)20-16-57)71(56-13-17-59(78)18-14-56)83-73(92)63-22-21-62(99-7)44-68(63)104-50(2)3/h9-22,41-44,47,50,61,71-72H,8,23-40,45-46,48-49H2,1-7H3,(H,80,93)(H,81,95)(H,82,96)/t71-,72+/m1/s1 |

InChI Key |

RRDJNHBEROQEFR-KPBBBUKSSA-N |

Isomeric SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8[C@H]([C@H](N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8C(C(N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC EZH2 Degrader-2

Disclaimer: This technical guide is compiled from publicly available abstracts, product datasheets, and standard molecular biology protocols. The full text of the primary research article detailing the synthesis and evaluation of PROTAC EZH2 Degrader-2 was not accessible at the time of writing. Therefore, some specific quantitative values and precise experimental parameters may be based on representative data and protocols.

Core Tenets of this compound

This compound, also identified as compound E-3P-MDM2, is a heterobifunctional small molecule designed as a potent and selective degrader of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including certain lymphomas.

Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, this compound is engineered to induce the complete degradation of the EZH2 protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of three key components: a ligand that binds to EZH2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. In the case of this compound, it utilizes a ligand for the MDM2 E3 ubiquitin ligase.

The primary mechanism of action involves the formation of a ternary complex between EZH2, this compound, and the MDM2 E3 ligase. This proximity induces the poly-ubiquitination of EZH2, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of EZH2 not only abrogates its catalytic function but also its non-catalytic roles, leading to a more profound and sustained downstream effect compared to catalytic inhibition alone. In lymphoma cell lines, this degradation has been shown to induce apoptosis and inhibit cell proliferation.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (E-3P-MDM2) based on in vitro studies.

| Parameter | Cell Line | Value/Concentration Range | Effect |

| Protein Degradation | SU-DHL-6 | 0.037 - 3 µM (24-72 h) | Concentration and time-dependent degradation of EZH2, EED, and SUZ12 proteins of the PRC2 complex.[1] |

| Anti-proliferative Activity | SU-DHL-6 (EZH2 Y614N) | 0.037 - 3 µM (48-72 h) | Exhibits antiproliferative activity.[1] |

| Anti-proliferative Activity | HBL-1 (EZH2 WT) | 0.37 - 30 µM (48 h) | Shows inhibitory effect on cell proliferation.[1] |

| Apoptosis Induction | SU-DHL-6 | 0.037 - 3 µM (48-72 h) | Induces apoptosis and reduces mitochondrial membrane potential.[1] |

| Gene Upregulation | SU-DHL-6 | 3 µM (72 h) | Upregulates the expression of H3K27me3-related genes (ADRB2 and CDKN2).[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Western Blotting for EZH2 Degradation

This protocol describes the detection of EZH2, EED, and SUZ12 protein levels in SU-DHL-6 cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture SU-DHL-6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.03, 0.1, 0.3, 1, 3 µM) for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EZH2, EED, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

6. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

-

Quantify band intensities using densitometry software.

MTT Assay for Cell Proliferation

This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on SU-DHL-6 and HBL-1 cells.

1. Cell Seeding:

-

Seed SU-DHL-6 or HBL-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

2. Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 30 µM).

-

Include a vehicle control (DMSO) group.

-

Incubate the plate for 48 to 72 hours.

3. MTT Addition:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol details the detection and quantification of apoptosis in SU-DHL-6 cells treated with this compound using flow cytometry.

1. Cell Treatment:

-

Seed and treat SU-DHL-6 cells with this compound as described for the Western blot protocol.

2. Cell Staining:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Visualizations

The following diagrams illustrate the core mechanism of action and experimental workflow for this compound.

Caption: Mechanism of Action of this compound.

Caption: Experimental workflow for evaluating this compound.

References

PROTAC EZH2 Degrader-2: A Technical Guide to PRC2 Complex Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC EZH2 Degrader-2 and its role in the degradation of the Polycomb Repressive Complex 2 (PRC2). Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of PRC2 and plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system. This document details the mechanism of action of this compound, summarizes available quantitative data on EZH2-targeting PROTACs, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.

Introduction to EZH2 and the PRC2 Complex

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for maintaining transcriptional repression and cellular identity. The core components of the PRC2 complex are:

-

EZH2 (Enhancer of zeste homolog 2): The catalytic subunit that possesses histone methyltransferase (HMT) activity, specifically targeting H3K27.

-

EED (Embryonic Ectoderm Development): A non-catalytic core component that is essential for the allosteric activation of EZH2's methyltransferase activity upon binding to H3K27me3.

-

SUZ12 (Suppressor of zeste 12): A zinc-finger protein that is crucial for the structural integrity and catalytic activity of the PRC2 complex.

-

RbAp46/48 (Retinoblastoma-binding protein 46/48): Histone-binding proteins that contribute to the complex's ability to interact with nucleosomes.

PRC2-mediated trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silent chromatin. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing of tumor suppressor genes and promoting oncogenesis. Therefore, targeting EZH2 has emerged as a promising anti-cancer strategy.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule designed to specifically induce the degradation of EZH2. It consists of three key components: a ligand that binds to EZH2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two ligands. The mechanism of action follows a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to EZH2 and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of EZH2.

-

Proteasomal Degradation: The polyubiquitinated EZH2 is recognized and subsequently degraded by the 26S proteasome.

-

PROTAC Recycling: After inducing degradation, the PROTAC is released and can engage another EZH2 molecule, acting catalytically.

By degrading the entire EZH2 protein, PROTACs can overcome limitations of small molecule inhibitors that only block the catalytic activity, and can also address the non-catalytic scaffolding functions of EZH2. Notably, the degradation of EZH2 often leads to the co-degradation of other core PRC2 components like EED and SUZ12, effectively dismantling the entire complex.[1]

Quantitative Data for EZH2-Targeting PROTACs

While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not publicly available in the reviewed literature, data from other well-characterized EZH2 PROTACs provide valuable benchmarks for efficacy. This compound has been shown to degrade EZH2 in SU-DHL-6 cells in a dose-dependent manner.[2][3]

| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |

| MS8847 | EZH2 | VHL | EOL-1 | 34.4 ± 10.7 nM | Not Reported | [4] |

| MS177 | EZH2 | CRBN | EOL-1 | 0.2 ± 0.1 µM | 82% | [5] |

| MS177 | EZH2 | CRBN | MV4;11 | 1.5 ± 0.2 µM | 68% | [5] |

| MS8815 | EZH2 | VHL | MDA-MB-453 | 140 nM | Not Reported | [1][6] |

| UNC6852 | EED/PRC2 | VHL | HeLa | 0.79 ± 0.14 µM (EED) | 92% (EED) | [7][8] |

| UNC6852 | EED/PRC2 | VHL | HeLa | 0.3 ± 0.19 µM (EZH2) | 75% (EZH2) | [7][8] |

Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of EZH2 and other PRC2 components following treatment with this compound.

Materials:

-

Cell Line (e.g., SU-DHL-6)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes and transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EZH2, anti-EED, anti-SUZ12, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 20-30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Immunoprecipitation of the PRC2 Complex

This protocol can be used to assess the integrity of the PRC2 complex following PROTAC treatment.

Materials:

-

Cell lysates from PROTAC-treated and control cells

-

Antibody against a core PRC2 component (e.g., anti-EED or anti-SUZ12)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic rack and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by resuspending in Laemmli sample buffer and boiling.

-

Analysis: Analyze the eluted proteins by Western Blotting, probing for EZH2, EED, and SUZ12 to determine if the complex remains intact after PROTAC treatment.

Signaling Pathways and Cellular Effects

Degradation of EZH2 and the PRC2 complex by this compound is expected to have significant downstream effects on cellular signaling and function.

-

Reactivation of Tumor Suppressor Genes: By removing the repressive H3K27me3 mark, the expression of PRC2 target genes, which often include tumor suppressors, can be reactivated.

-

Induction of Apoptosis: Reactivation of pro-apoptotic genes and cell cycle inhibitors can lead to programmed cell death in cancer cells. This compound has been shown to induce apoptosis and reduce mitochondrial membrane potential in SU-DHL-6 cells.[2][3]

-

Inhibition of Cell Proliferation: The overall effect of PRC2 degradation is the suppression of cancer cell growth and proliferation.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on EZH2 activity. By inducing the degradation of EZH2 and the entire PRC2 complex, this approach can lead to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth. The methodologies and data presented in this guide provide a framework for the continued research and development of EZH2-targeting PROTACs as a novel class of anti-cancer agents. Further studies are warranted to fully elucidate the quantitative efficacy and in vivo activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MS177 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC EZH2 Degrader-2 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC EZH2 Degrader-2, a novel proteolysis-targeting chimera designed for the targeted degradation of Enhancer of Zeste Homolog 2 (EZH2). This document details its mechanism of action, biochemical and cellular activities, and the experimental protocols for its evaluation, serving as a vital resource for researchers in oncology and drug discovery.

Core Concepts: PROTACs and EZH2

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. Unlike traditional inhibitors that only block the function of a protein, PROTACs physically remove the target protein, offering a more profound and sustained biological effect. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.

This compound: Mechanism of Action

This compound, also identified as compound E-3P-MDM2, is a synthetic molecule designed to specifically target EZH2 for degradation.[1][2][3] Its design incorporates a ligand for EZH2 (based on the inhibitor EPZ6438), a ligand for the MDM2 E3 ubiquitin ligase, and a flexible linker connecting them.[1][4]

The mechanism of action, as depicted in the signaling pathway below, involves the PROTAC molecule simultaneously binding to both EZH2 and the MDM2 E3 ligase, forming a ternary complex. This proximity induces the MDM2 ligase to tag EZH2 with ubiquitin molecules. The polyubiquitinated EZH2 is then recognized and degraded by the proteasome, leading to a reduction in total EZH2 levels and subsequent downstream effects.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in lymphoma cell lines.

Table 1: Degradation Activity

| Compound | Cell Line | DC50 (µM) | Dmax (%) | Time (h) | Reference |

| E-3P-MDM2 | SU-DHL-6 | 0.412 | >95 | 48 | [1][2][3] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

| Compound | Cell Line | IC50 (µM) | Time (h) | Reference |

| E-3P-MDM2 | SU-DHL-6 (EZH2Y641N) | 0.93 | 72 | [4] |

| E-3P-MDM2 | HBL-1 (EZH2WT) | 16.21 | 72 | [4] |

IC50: Half-maximal inhibitory concentration.

EZH2 Signaling Pathway in Cancer

EZH2 is a central node in a complex signaling network that regulates gene expression, primarily through the methylation of H3K27. Its degradation by this compound can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for EZH2 Degradation

Objective: To quantify the degradation of EZH2 protein following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate SU-DHL-6 cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 3 µM) or DMSO as a vehicle control for 24, 48, and 72 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 (and a loading control such as GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the protein bands is performed using image analysis software to determine the percentage of EZH2 degradation relative to the loading control.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound.

Methodology (using CellTiter-Glo®):

-

Cell Seeding: Seed SU-DHL-6 and HBL-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Methodology (using Annexin V-FITC/PI Staining):

-

Cell Treatment: Treat SU-DHL-6 cells with this compound at various concentrations for 48 hours.

-

Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Experimental Workflow

The evaluation of a novel PROTAC degrader typically follows a structured workflow, from initial in vitro characterization to in vivo validation.

Conclusion

This compound demonstrates potent and specific degradation of EZH2 in lymphoma cell lines, leading to anti-proliferative effects and the induction of apoptosis. Its differential activity in cells with wild-type versus mutant EZH2 suggests a potential therapeutic window. This technical guide provides the foundational knowledge and experimental framework for further investigation and development of this promising targeted protein degrader. As research in the field of targeted protein degradation continues to evolve, in-depth characterization of molecules like this compound will be crucial for translating this innovative technology into effective cancer therapies.

References

EZH2 as a Therapeutic Target in Cancer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is primarily responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2, through overexpression or gain-of-function mutations, is a hallmark of numerous hematological and solid malignancies, where it drives oncogenesis by silencing tumor suppressor genes. Beyond its canonical role within PRC2, EZH2 also exhibits non-canonical, PRC2-independent functions, acting as a transcriptional co-activator for key oncogenic signaling pathways. This dual functionality underscores its significance in cancer biology and validates its pursuit as a therapeutic target. The development of small molecule inhibitors targeting the enzymatic activity of EZH2 has led to regulatory approval of agents like tazemetostat (B611178), validating this therapeutic strategy. This guide provides a comprehensive technical overview of EZH2's role in cancer, the therapeutic landscape of EZH2 inhibitors, and key experimental methodologies for its investigation.

The Role of EZH2 in Cancer Biology

EZH2 is a master regulator of cell fate and is implicated in a wide array of cancers, including various lymphomas, prostate cancer, breast cancer, melanoma, and more.[1][2][3] Its oncogenic functions are multifaceted, stemming from both its canonical and non-canonical activities.

Canonical Function: The PRC2 Complex and Transcriptional Repression

The primary and most well-understood function of EZH2 is as the enzymatic core of the PRC2 complex.[4][5] In concert with other core components like EED and SUZ12, EZH2 catalyzes the trimethylation of H3K27, leading to chromatin compaction and the silencing of target genes.[4][5] This epigenetic silencing is a crucial mechanism for regulating normal development and cellular differentiation. In cancer, aberrant EZH2 activity leads to the repression of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[3][4]

Non-Canonical Functions: Beyond Histone Methylation

Emerging evidence has revealed that EZH2 possesses critical functions independent of the PRC2 complex and its histone methyltransferase activity.[6][7] These non-canonical roles often involve EZH2 acting as a transcriptional co-activator in conjunction with other key oncogenic drivers.

-

Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 can directly interact with the androgen receptor, enhancing its transcriptional activity and promoting the expression of AR target genes, thereby driving castration-resistant prostate cancer (CRPC).[8][9][10][11]

-

STAT3 Signaling: EZH2 can directly methylate STAT3, a key transcription factor involved in cell proliferation and survival.[12][13][14] This methylation enhances STAT3 activity, promoting tumorigenesis in cancers like glioblastoma and breast cancer.[12][13][14]

-

MYC and Wnt/β-catenin Pathways: EZH2 has been shown to interact with and regulate key components of the MYC and Wnt/β-catenin signaling pathways, both of which are central to the development of many cancers.[3][12][15][16][17]

EZH2 Inhibitors in Cancer Therapy

The central role of EZH2 in driving cancer progression has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of EZH2 have been developed and are in various stages of clinical investigation.

Preclinical Efficacy of EZH2 Inhibitors

A variety of EZH2 inhibitors have demonstrated potent anti-tumor activity in preclinical models. The half-maximal inhibitory concentration (IC50) values for several of these inhibitors against different cancer cell lines are summarized below.

| Inhibitor | Cancer Type | Cell Line | EZH2 Status | IC50 (nM) |

| Tazemetostat (EPZ-6438) | Non-Hodgkin Lymphoma | WSU-DLCL2 | Y646F mutant | 9 |

| GSK126 | Endometrial Cancer | HEC-50B | High EZH2 | 1.0 (±0.2) |

| GSK126 | Endometrial Cancer | Ishikawa | High EZH2 | 0.9 (±0.6) |

| EPZ005687 | Endometrial Cancer | HEC-151 | Low EZH2 | 23.5 (±7.6) |

| EZH1/2 Dual Inhibitor | Malignant Rhabdoid Tumor | A204.1 | - | Varies |

| EZH1/2 Dual Inhibitor | Malignant Rhabdoid Tumor | G401.6TG | - | Varies |

Clinical Development and Efficacy of EZH2 Inhibitors

The clinical development of EZH2 inhibitors has shown promising results, leading to the approval of tazemetostat for certain malignancies. Clinical trial data for several key EZH2 inhibitors are presented below.

Tazemetostat (Tazverik)

| Clinical Trial | Cancer Type | EZH2 Status | N | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Duration of Response (DOR) (median) | Progression-Free Survival (PFS) (median) |

| NCT01897571 (Phase 2) | Relapsed/Refractory Follicular Lymphoma | Mutant | 45 | 69% | 13% | 56% | 10.9 months | 13.8 months |

| NCT01897571 (Phase 2) | Relapsed/Refractory Follicular Lymphoma | Wild-Type | 54 | 35% | 6% | 29% | 13.0 months | 11.1 months |

Table references:[21][22][23][24][25]

Valemetostat

| Clinical Trial | Cancer Type | N | ORR | CR | PR | DOR (median) | PFS (median) |

| VALENTINE-PTCL01 (Phase 2) | Relapsed/Refractory Peripheral T-Cell Lymphoma | 119 | 43.7% | 14.3% | 29.4% | 11.9 months | 5.5 months |

Table references:[26][27][28][29]

Other Investigational EZH2 Inhibitors

| Inhibitor | Clinical Trial | Cancer Type(s) | Key Findings |

| CPI-1205 | ProSTAR (Phase 1b/2) | Metastatic Castration-Resistant Prostate Cancer | Well-tolerated in combination with enzalutamide (B1683756) or abiraterone/prednisone, with encouraging clinical activity.[2][5] |

| GSK2816126 | Phase 1 | Advanced Hematologic and Solid Tumors | Well-tolerated with evidence of antitumor activity, including a partial response in a DLBCL patient. |

| SHR2554 | Phase 1 | Relapsed/Refractory Mature Lymphoid Neoplasms | Manageable safety profile and promising anti-tumor activity, with an ORR of 63.6% in PTCL.[1][4] |

Biomarkers and Resistance Mechanisms

Biomarkers of Sensitivity

Identifying patients who are most likely to respond to EZH2 inhibition is crucial for optimizing clinical outcomes. Key biomarkers of sensitivity include:

-

SMARCB1/SMARCA4 Loss: Tumors with loss-of-function mutations in the SWI/SNF chromatin remodeling complex components, such as SMARCB1 and SMARCA4, often exhibit synthetic lethality with EZH2 inhibition.

-

EZH2 Gain-of-Function Mutations: Specific mutations in the EZH2 gene, particularly in lymphoma, can confer dependence on its enzymatic activity, making these tumors more susceptible to EZH2 inhibitors.

Mechanisms of Resistance

Understanding the mechanisms of resistance to EZH2 inhibitors is essential for developing strategies to overcome it. Acquired resistance can arise through:

-

Mutations in the RB1/E2F Axis: Mutations that disrupt the RB1/E2F cell cycle regulatory pathway can decouple EZH2-dependent differentiation from cell cycle control, allowing tumor cells to evade the anti-proliferative effects of EZH2 inhibition.[7]

Key Experimental Protocols

Histone Methyltransferase (HMT) Assay for EZH2 Activity

This protocol describes a general in vitro assay to measure the enzymatic activity of EZH2.

Materials:

-

Recombinant EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 substrate (or other suitable substrate)

-

S-adenosyl-L-[methyl-3H]-methionine (radioactive) or S-adenosylmethionine (for non-radioactive assays)

-

HMT assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)

-

Scintillation counter and vials (for radioactive assay)

-

Appropriate detection reagents for non-radioactive assays (e.g., specific antibody for H3K27me3)

Procedure (Radioactive Filter Paper Assay):

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

HMT assay buffer

-

Histone H3 substrate (e.g., 1 µg)

-

S-adenosyl-L-[methyl-3H]-methionine (e.g., 1 µCi)

-

Recombinant EZH2 complex (amount to be optimized)

-

Add nuclease-free water to the final reaction volume.

-

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated radioactive label.

-

Air-dry the filter paper.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

For inhibitor studies, pre-incubate the EZH2 enzyme with the inhibitor before adding the substrate and S-adenosyl-L-[methyl-3H]-methionine.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EZH2

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of EZH2.

Materials:

-

Cancer cell line of interest

-

Formaldehyde (B43269) for cross-linking

-

Glycine for quenching

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

EZH2-specific antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of a desired size range (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an EZH2-specific antibody overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of EZH2 enrichment.

Protocol references:[3][7][12][22][26]

Cell Viability Assays (MTT and CellTiter-Glo)

These assays are used to assess the effect of EZH2 inhibitors on the viability and proliferation of cancer cells.

MTT Assay Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the EZH2 inhibitor for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol references:[8][16][21]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere.

-

Treat the cells with the EZH2 inhibitor at various concentrations for the desired time.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Protocol references:[2][5][11]

Conclusion

EZH2 represents a compelling and clinically validated therapeutic target in a range of cancers. Its dual role in both canonical gene repression and non-canonical activation of oncogenic pathways highlights its central importance in tumor biology. The successful development and approval of EZH2 inhibitors have provided a new therapeutic avenue for patients with specific malignancies. Future research will likely focus on expanding the application of EZH2 inhibitors to other cancer types, developing combination therapies to overcome resistance, and further elucidating the complex network of EZH2's interactions to identify novel therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to advance the field of EZH2-targeted cancer therapy.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. OUH - Protocols [ous-research.no]

- 3. biorxiv.org [biorxiv.org]

- 4. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. bslonline.org [bslonline.org]

- 10. epigentek.com [epigentek.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pmf.unizg.hr [pmf.unizg.hr]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]

- 22. promega.com [promega.com]

- 23. Determination of long non-coding RNAs associated with EZH2 in neuroblastoma by RIP-seq, RNA-seq and ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. bellbrooklabs.com [bellbrooklabs.com]

- 27. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bslonline.org [bslonline.org]

- 29. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Catalytic Functions of EZH2 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), primarily known for its role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3][4][5] While this canonical function is a well-established driver in various cancers, a growing body of evidence illuminates its "non-canonical" or non-catalytic roles, which are independent of its histone methyltransferase activity.[1][2][3] These functions, including transcriptional co-activation, protein scaffolding, and cytoplasmic signaling, are critical for cancer progression and present novel therapeutic challenges and opportunities.[6] This guide provides an in-depth exploration of the non-catalytic functions of EZH2 in oncology, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies used for their investigation.

Introduction: Beyond Histone Methylation

Traditionally, the oncogenic activity of EZH2 has been attributed to its role within the PRC2 complex, where it silences tumor suppressor genes.[5] Consequently, therapeutic strategies have largely focused on developing small-molecule inhibitors targeting its catalytic SET domain. However, clinical responses to these inhibitors have been varied, suggesting that tumors may rely on EZH2 functions beyond its enzymatic activity.[6]

Recent studies reveal that EZH2 can operate outside of the PRC2 complex to directly interact with and modulate the activity of various proteins, including transcription factors and signaling molecules.[1][2][3] These non-catalytic roles can lead to gene activation—a stark contrast to its canonical repressive function—and contribute to tumorigenesis, metastasis, and drug resistance.[1][2][7] Understanding these mechanisms is paramount for the development of more effective anti-cancer therapies that can overcome the limitations of purely catalytic inhibition.

Key Non-Catalytic Mechanisms of EZH2 in Oncology

EZH2's non-catalytic functions are diverse and context-dependent, often dictated by post-translational modifications and subcellular localization.[3][8] Key mechanisms include acting as a transcriptional co-activator, a molecular scaffold, and a cytoplasmic signaling regulator.

EZH2 as a Transcriptional Co-activator

Contrary to its canonical role as a repressor, EZH2 can function as a potent transcriptional co-activator by directly interacting with nuclear proteins. This activity is often facilitated by phosphorylation of EZH2, such as at Serine 21 (S21) by AKT, which can attenuate its methyltransferase activity and promote new protein interactions.[7][9][10]

Key Interactions and Pathways:

-

Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer (CRPC), EZH2 directly interacts with the androgen receptor (AR).[11][12][13] This interaction enhances AR's transcriptional activity, promoting the expression of genes that drive tumor growth and survival, independent of EZH2's methyltransferase activity.[12][13][14][15] Some studies suggest EZH2 binds directly to the AR promoter, functioning as a transcriptional activator to regulate AR expression itself.[13]

-

Wnt/β-Catenin Signaling: EZH2 can interact with β-catenin, a central component of the Wnt signaling pathway.[4][7] This complex can transactivate downstream target genes like c-Myc and Cyclin D1, which are critical for cell proliferation.[7][16] In some contexts, EZH2-mediated methylation of β-catenin on lysine 49 (K49) enhances its stability and transcriptional activity.[10][16]

-

NF-κB Signaling: In certain cancer subtypes, such as estrogen receptor (ER)-negative breast cancer, EZH2 interacts with NF-κB subunits RelA and RelB.[8][15] This interaction promotes the transcription of NF-κB target genes like IL-6 and TNF, driving tumor initiation and self-renewal.[8][15]

-

STAT3 Signaling: EZH2 can directly bind to and methylate STAT3, a key signal transducer and activator of transcription.[7][8] This methylation enhances STAT3 phosphorylation and subsequent activation, promoting the expression of genes involved in cell survival and proliferation in cancers like glioblastoma and melanoma.[7][8]

EZH2 as a Molecular Scaffold in DNA Damage Response

EZH2 plays a non-catalytic scaffolding role, bringing proteins together to facilitate cellular processes, most notably the DNA Damage Response (DDR). This function is independent of both its methyltransferase activity and the PRC2 complex.

-

Nucleotide Excision Repair (NER): In small cell lung cancer (SCLC), EZH2 has a PRC2-independent role in stabilizing the DDB2 protein, a key component of the NER pathway.[17] EZH2 impairs the ubiquitination of DDB2, promoting its localization to sites of DNA damage and enhancing the repair of cisplatin-induced crosslinks.[17] This contributes to cisplatin (B142131) resistance.[17]

-

PARP1 Regulation: A recent study uncovered a direct interaction between EZH2 and PARP1.[18][19] EZH2 methylates PARP1, which represses its enzymatic activity and subsequent DNA repair.[18] This creates a complex interplay where inhibiting EZH2's catalytic function can paradoxically enhance PARP1-mediated repair, suggesting a rationale for dual EZH2/PARP inhibition.[18]

-

Cell Fate Decision: Following genotoxic stress, EZH2 is crucial for determining cell fate.[20][21] Its depletion can abrogate cell cycle checkpoints, pushing cancer cells towards apoptosis, highlighting its role in maintaining genomic integrity.[20][22]

Cytoplasmic Functions of EZH2

While predominantly a nuclear protein, EZH2 can be found in the cytoplasm where it engages in non-canonical signaling, often regulated by upstream kinases like KRAS.

-

Regulation of Tumor Suppressors: In lung cancer, cytoplasmic EZH2 can methylate the tumor suppressor protein DLC1.[23] This methylation marks DLC1 for ubiquitin-dependent proteasomal degradation, thereby promoting cancer progression. Mutant KRAS signaling has been shown to promote the cytoplasmic localization of EZH2, linking this oncogenic driver to the post-translational inactivation of a key tumor suppressor.[23]

-

Signaling Kinase Modulation: In breast cancer, EZH2 can localize to the cytoplasm and interact with the p38α kinase.[6] This interaction leads to the methylation and stabilization of p38α, which in turn activates AKT signaling, a central pathway for cell survival and proliferation.[6]

Experimental Protocols for Studying Non-Catalytic Functions

Investigating the non-catalytic roles of EZH2 requires a suite of molecular biology techniques designed to probe protein-protein interactions, PRC2-independent gene regulation, and methyltransferase-independent effects.

Co-Immunoprecipitation (Co-IP)

Objective: To identify and confirm direct physical interactions between EZH2 and other proteins (e.g., transcription factors, signaling molecules) in a cellular context.

Methodology Overview:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes. The choice of lysis buffer is critical to maintain the integrity of the interaction.

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., EZH2) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The captured proteins (bait and its interactors) are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected "prey" protein (e.g., AR, β-catenin). Alternatively, mass spectrometry can be used to identify novel interacting partners.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if EZH2 binds to specific DNA regions (e.g., promoters or enhancers of target genes) in a manner that suggests transcriptional activation, often in combination with antibodies for activating histone marks or RNA Polymerase II.

Methodology Overview:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to EZH2 to pull down EZH2-bound DNA fragments.

-

Washing & Elution: The complex is washed, and the cross-links are reversed by heating. The DNA is then purified.

-

Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) to map EZH2 binding sites across the genome.

Site-Directed Mutagenesis and Reporter Assays

Objective: To demonstrate that a specific function of EZH2 is independent of its catalytic activity.

Methodology Overview:

-

Mutagenesis: A catalytically inactive ("dead") mutant of EZH2 is created using site-directed mutagenesis (e.g., H689A mutation in the SET domain).

-

Cell Transfection: Cells are co-transfected with:

-

A reporter plasmid containing a luciferase gene downstream of a promoter responsive to a specific transcription factor (e.g., an AR-responsive promoter).

-

An expression plasmid for the transcription factor (e.g., AR).

-

Expression plasmids for either wild-type EZH2, the catalytically dead EZH2 mutant, or an empty vector control.

-

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured. An increase in luciferase activity in cells expressing either wild-type or catalytically dead EZH2 (compared to control) indicates a methyltransferase-independent co-activation function.

Quantitative Data Summary

While detailed quantitative data is highly specific to the experimental context of individual studies, the following table summarizes the types of quantitative outcomes reported in the literature when assessing the non-catalytic functions of EZH2.

| Parameter | Experimental Technique | Typical Readout/Units | Oncological Relevance |

| Protein-Protein Interaction | Co-Immunoprecipitation | Fold enrichment over IgG control | Strength of interaction with oncogenic partners (e.g., AR, β-catenin) |

| DNA Binding | ChIP-qPCR | Percent input; Fold enrichment | Occupancy at gene promoters/enhancers (e.g., AR target genes) |

| Transcriptional Activity | Luciferase Reporter Assay | Relative Luciferase Units (RLU) | Co-activation potential for key oncogenic transcription factors |

| Gene Expression Changes | RT-qPCR / RNA-seq | Fold change; TPM/FPKM | Upregulation of oncogenes (e.g., c-Myc) independent of H3K27me3 |

| Cell Viability/Proliferation | MTT / Cell Counting Assays | IC50; Percent inhibition; Doubling time | Effect of targeting total EZH2 vs. only its catalytic activity |

| Protein Stability | Cycloheximide Chase Assay | Protein half-life (hours) | Scaffolding effect on protein degradation (e.g., DDB2, DLC1) |

Therapeutic Implications and Future Directions

The discovery of EZH2's non-catalytic functions has profound implications for drug development.

-

Limitations of Catalytic Inhibitors: Cancers that depend on the scaffolding or co-activator functions of EZH2 may be partially or completely resistant to inhibitors that only block its SET domain.[8] This explains why some SWI/SNF-mutant cancers, which depend on non-catalytic EZH2 functions, show limited response to enzymatic inhibitors.[8]

-

Need for Protein Degraders: Therapeutic strategies that lead to the complete degradation of the EZH2 protein, such as Proteolysis Targeting Chimeras (PROTACs), may be more effective.[6] These approaches would eliminate both the catalytic and non-catalytic functions of EZH2, offering a more comprehensive blockade of its oncogenic activities.

-

Targeting Upstream Regulators: Since post-translational modifications (e.g., phosphorylation by AKT) often govern the switch to non-catalytic functions, combination therapies targeting these upstream kinases along with EZH2 could be a promising strategy.

Future research should focus on further dissecting the context-specific interactome of EZH2 in different cancer types to identify novel therapeutic vulnerabilities. A deeper understanding of the structural basis for these non-canonical interactions will be crucial for designing next-generation inhibitors that can disrupt specific EZH2 complexes without affecting its essential physiological roles.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Non-canonical functions of EZH2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-crt.org [e-crt.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and Role of EZH2 in Cancer [e-crt.org]

- 8. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polycomb group proteins EZH2 and EED directly regulate androgen receptor in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SETD2 and EZH2: Two epigenetic drivers of prostate cancer [jcancer.org]

- 13. pcf.org [pcf.org]

- 14. Frontiers | Increased AR expression in castration-resistant prostate cancer rapidly induces AR signaling reprogramming with the collaboration of EZH2 [frontiersin.org]

- 15. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. EZH2 has a Non-Catalytic and PRC2-Independent Role in Stabilizing DDB2 to Promote Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.ku.edu [journals.ku.edu]

- 19. researchgate.net [researchgate.net]

- 20. Polycomb protein EZH2 regulates cancer cell fate decision in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. DNA-PK-mediated phosphorylation of EZH2 regulates the DNA damage-induced apoptosis to maintain T-cell genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of cytoplasmic EZH2 induces antitumor activity through stabilization of the DLC1 tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PROTAC EZH2 Degrader-2 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Overexpression and mutations of EZH2 are implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and natural killer T-cell lymphoma (NKTL). While EZH2 inhibitors have shown some clinical efficacy, they primarily target the methyltransferase activity of EZH2, leaving its non-catalytic oncogenic functions intact.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome the limitations of traditional inhibitors. These heterobifunctional molecules induce the degradation of target proteins via the ubiquitin-proteasome system. PROTAC EZH2 Degrader-2 is one such molecule designed to specifically target EZH2 for degradation, thereby ablating both its catalytic and non-catalytic functions and inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the role of this compound and other EZH2-targeting PROTACs in apoptosis, complete with quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation brings EZH2 into close proximity with the E3 ligase, leading to the polyubiquitination of EZH2. The ubiquitinated EZH2 is then recognized and degraded by the 26S proteasome. The degradation of EZH2 leads to the depletion of the entire PRC2 complex, including other core components like EED and SUZ12. This comprehensive disruption of PRC2 function results in the reactivation of tumor suppressor genes and the induction of apoptosis. In some contexts, the degradation of EZH2 has also been shown to suppress oncogenic signaling pathways such as the JAK-STAT-MYC axis.[1][2]

Quantitative Data on EZH2 Degrader-Induced Apoptosis

The induction of apoptosis by PROTAC EZH2 degraders is a dose- and time-dependent process. Below are tables summarizing the effects of various EZH2 PROTACs on cancer cell lines.

Table 1: Effect of this compound on SU-DHL-6 Cells

| Concentration (µM) | Treatment Duration (hours) | Outcome |

| 0.037 - 3 | 48 - 72 | Induces apoptosis and exhibits antiproliferative activity[3] |

| 0.037 - 3 | 24 - 72 | Degrades EZH2, EED, and SUZ12 proteins of the PRC2 complex[3] |

| 3 | 72 | Upregulates the expression of H3K27me3-related genes (ADRB2 and CDKN2)[3] |

Table 2: Anti-proliferative Activity of EZH2 PROTAC U3i in Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 0.57 |

| MDA-MB-468 | 0.38 |

Table 3: Degradation of PRC2 Subunits by EZH2 PROTAC E7 in WSU-DLCL-2 Cells (at 1 µM)

| Protein | Degradation (%) |

| EZH2 | 72 |

| SUZ12 | 81 |

| EED | 75 |

| RbAp48 | 74 |

Experimental Protocols

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Annexin V-FITC

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed and treat cells with this compound at desired concentrations and time points.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tubes.

-

-

Incubation:

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Western Blot Analysis of Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This method detects the cleavage of key apoptotic proteins, confirming the activation of the apoptotic cascade.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin or GAPDH for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Treat cells with this compound.

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved PARP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualizations

Signaling Pathway of PROTAC EZH2 Degrader-Induced Apoptosis

Caption: this compound induces apoptosis by forming a ternary complex, leading to EZH2 degradation.

Experimental Workflow for Apoptosis Analysis

Caption: Workflow for assessing apoptosis via flow cytometry and Western blot after EZH2 degrader treatment.

Logical Relationship Diagram

Caption: Logical flow from this compound to the induction of apoptosis.

References

The Dawn of a New Era in Epigenetic Therapy: A Technical Guide to the Discovery and Synthesis of Novel EZH2 Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently dysregulated in a multitude of human cancers. While catalytic inhibitors of EZH2 have shown clinical promise, they often fall short in addressing the non-catalytic, scaffolding functions of the protein, leading to incomplete therapeutic responses and the emergence of resistance. This has spurred the development of a new class of therapeutics: EZH2-targeting degraders. These innovative molecules, primarily Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, are engineered to induce the selective degradation of the EZH2 protein, thereby ablating both its enzymatic and non-enzymatic oncogenic roles. This technical guide provides an in-depth exploration of the discovery and synthesis of these novel EZH2 degraders. We will delve into the core principles of their design, present detailed experimental protocols for their synthesis and characterization, and summarize key quantitative data to facilitate a comprehensive understanding of this burgeoning field. Furthermore, we will visualize the intricate signaling pathways and experimental workflows using precise diagrams to offer a clear and logical framework for researchers and drug development professionals.

Introduction: The Rationale for EZH2 Degradation

EZH2 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] Its overexpression or mutation is implicated in various malignancies, including lymphomas, breast cancer, and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[2][3]

Traditional small-molecule inhibitors of EZH2, such as the FDA-approved tazemetostat (B611178) (EPZ-6438), function by competitively binding to the S-adenosylmethionine (SAM) cofactor binding site, thereby inhibiting its methyltransferase activity.[4] However, a growing body of evidence highlights the non-canonical, scaffolding functions of EZH2 that are independent of its catalytic activity.[5][6] These non-catalytic roles, which include protein-protein interactions and transcriptional co-activation, are not addressed by enzymatic inhibitors and contribute to their limited efficacy in certain cancer contexts.[7]

This limitation has paved the way for the development of targeted protein degradation (TPD) strategies. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), EZH2 degraders offer a more comprehensive approach by eliminating the entire EZH2 protein. This not only abrogates its catalytic activity but also disrupts its scaffolding functions, offering the potential for a more profound and durable anti-cancer response.[8][9]

EZH2-Targeting PROTACs: Design and Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein (EZH2), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The binding of a PROTAC to both EZH2 and an E3 ligase induces the formation of a ternary complex, leading to the ubiquitination of EZH2 and its subsequent degradation by the proteasome.[8]

Design Principles

The design of effective EZH2 PROTACs involves the careful selection and optimization of each component:

-

EZH2 Ligand: The majority of current EZH2 PROTACs utilize high-affinity EZH2 inhibitors as the target-binding ligand. Tazemetostat (EPZ-6438) is a commonly used starting point due to its proven potency and selectivity.

-

E3 Ligase Ligand: The most frequently recruited E3 ligases for EZH2 degradation are von Hippel-Lindau (VHL) and Cereblon (CRBN). Ligands for these E3 ligases, such as hydroxyproline (B1673980) derivatives for VHL and thalidomide (B1683933) analogs for CRBN, are well-characterized and readily available.[10] Some studies have also explored the use of MDM2 and cIAP E3 ligase ligands.[11]

-

Linker: The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex. Its length, composition, and attachment points can significantly impact the degradation efficiency (DC50) and selectivity of the PROTAC. Empirical optimization through the synthesis of a library of PROTACs with varying linkers is a common strategy.[8]

General Synthesis Workflow

The synthesis of EZH2 PROTACs typically involves a multi-step process that culminates in the coupling of the EZH2 ligand, linker, and E3 ligase ligand. A representative synthetic workflow for an EPZ-6438-based VHL-recruiting PROTAC is outlined below.

Caption: General synthetic scheme for an EZH2 PROTAC.

EZH2-Targeting Molecular Glues: An Emerging Frontier

Molecular glues are small molecules that induce a novel protein-protein interaction, in this case, between EZH2 and an E3 ligase, leading to the degradation of EZH2.[12] Unlike PROTACs, which have a modular design, molecular glues are typically discovered through serendipitous screening or computational approaches and often have a more complex and less predictable structure-activity relationship.[13][14]

The development of EZH2-specific molecular glues is still in its early stages compared to the more established PROTAC technology. However, the discovery of compounds like GNA002, a covalent inhibitor that induces CHIP-mediated ubiquitination and degradation of EZH2, highlights the potential of this approach.[5] This compound acts as a "molecular glue" by altering the conformation of EZH2, making it a substrate for the CHIP E3 ligase.[5]

The mechanism of action for a hypothetical EZH2 molecular glue is depicted below.

Caption: Mechanism of EZH2 degradation by a molecular glue.

Data Presentation: Quantitative Comparison of Novel EZH2 Degraders

The following tables summarize key quantitative data for several recently developed EZH2 PROTAC degraders, providing a comparative overview of their potency and efficacy in different cancer cell lines.

Table 1: In Vitro Degradation Potency (DC50) of EZH2 PROTACs

| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference |

| MS8847 | VHL | EOL-1 (AML) | < 30 | [2][15] |

| BT549 (TNBC) | ~100 | [2][15] | ||

| E7 | CRBN | WSU-DLCL2 (DLBCL) | ~100 | [9] |

| YM281 | VHL | SU-DHL-6 (DLBCL) | ~50 | [8] |

| E-3P-MDM2 | MDM2 | SU-DHL-6 (DLBCL) | ~37 | [11] |

Table 2: Anti-proliferative Activity (IC50) of EZH2 PROTACs

| Compound | Cell Line | IC50 (nM) | Reference |

| MS8847 | EOL-1 (AML) | ~100 | [2][15] |

| BT549 (TNBC) | ~1450 | [2][15] | |

| E7 | WSU-DLCL2 (DLBCL) | ~50 | [9] |

| YM281 | SU-DHL-6 (DLBCL) | ~200 | [8] |

| E-3P-MDM2 | SU-DHL-6 (DLBCL) | ~150 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the synthesis and characterization of novel EZH2 degraders.

Synthesis of an EPZ-6438-based VHL-recruiting PROTAC

This protocol describes a general procedure for the synthesis of an EZH2 PROTAC, exemplified by the coupling of an EPZ-6438 derivative to a VHL ligand via a polyethylene (B3416737) glycol (PEG) linker.

Materials:

-

EPZ-6438 derivative with a carboxylic acid handle

-

Amine-PEG-acid linker

-

VHL ligand with an amine handle

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Procedure:

-

Activation of EPZ-6438 derivative: Dissolve the EPZ-6438 derivative, DCC, and NHS in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

-

Coupling with the linker: Add the amine-PEG-acid linker to the reaction mixture and stir overnight at room temperature.

-

Purification of the intermediate: Purify the resulting EPZ-6438-linker conjugate by flash chromatography on silica (B1680970) gel.

-

Activation of the intermediate: Dissolve the purified intermediate, DCC, and NHS in anhydrous DMF and stir for 4-6 hours at room temperature.

-

Coupling with VHL ligand: Add the VHL ligand to the reaction mixture and stir overnight at room temperature.

-

Final purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound. Characterize the final product by mass spectrometry and NMR.

Western Blot Analysis of EZH2 Degradation

This protocol details the procedure for assessing the degradation of EZH2 in cells treated with a degrader compound.

Materials:

-

Cell culture medium and supplements

-

EZH2 degrader compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the EZH2 degrader or DMSO for the desired time (e.g., 24, 48 hours).

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and antibody incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.

-

Secondary antibody and detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the EZH2 signal to the β-actin signal to determine the extent of degradation.

Caption: Workflow for Western Blot analysis of EZH2 degradation.

Cell Viability Assay (WST-8)

This protocol describes how to measure the effect of EZH2 degraders on cell proliferation and viability using the WST-8 assay.

Materials:

-

96-well cell culture plates

-

Cell culture medium and supplements

-

EZH2 degrader compound

-

DMSO (vehicle control)

-

WST-8 reagent

-

Microplate reader

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound treatment: Treat the cells with a serial dilution of the EZH2 degrader or DMSO for a specified period (e.g., 72 hours).

-

WST-8 addition: Add 10 µL of WST-8 reagent to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, or until a visible color change is observed.

-

Absorbance measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value of the compound.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation